![molecular formula C7H3BrClIO2 B3040528 3-Bromo-5-chloro-2-iodobenzoic acid CAS No. 213771-13-2](/img/structure/B3040528.png)
3-Bromo-5-chloro-2-iodobenzoic acid
Übersicht
Beschreibung
3-Bromo-5-chloro-2-iodobenzoic acid is a halogen substituted carboxylic acid .
Synthesis Analysis
This compound can be used as a starting reagent for the large-scale synthesis of the thromboxane receptor antagonist 3-{3-[2-(4-chlorobenzenesulfonamido)ethyl]-5-(4-fluorobenzyl)phenyl}propionic acid, via regioselective Heck cross-coupling reaction .Molecular Structure Analysis
The molecular formula of 3-Bromo-5-chloro-2-iodobenzoic acid is C7H3BrClIO2. It has an average mass of 361.359 Da and a monoisotopic mass of 359.804962 Da .Chemical Reactions Analysis
As a starting reagent, this compound can be used in the preparation of Phenyl (3-bromo-5-iodo)benzoate . It also plays a role in the large-scale synthesis of the thromboxane receptor antagonist via a regioselective Heck cross-coupling reaction .Physical And Chemical Properties Analysis
This compound has a density of 2.4±0.1 g/cm3, a boiling point of 382.1±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen
- Phenyl (3-bromo-5-iodo)benzoate : BrClIBA serves as a starting reagent for synthesizing this compound. It finds applications in organic synthesis and medicinal chemistry .
- Thromboxane Receptor Antagonist : BrClIBA is a key intermediate in the large-scale synthesis of a thromboxane receptor antagonist. This compound plays a crucial role in modulating platelet aggregation and vasoconstriction .
- BrClIBA acts as a valuable starting material for the synthesis of 3-{3-[2-(4-chlorobenzenesulfonamido)ethyl]-5-(4-fluorobenzyl)phenyl}propionic acid. This compound is a potent thromboxane receptor antagonist, and its synthesis involves regioselective Heck cross-coupling reactions .
- Researchers use BrClIBA as a precursor to synthesize 3-bromo-5-(triisopropylsilylethynyl)benzoic acid via Sonogashira coupling reactions. This compound has applications in materials science and organic electronics .
- BrClIBA contributes to the preparation of oxidizing reagents:
- BrClIBA can be used as a reactant in the synthesis of detoxifiers for organophosphorus nerve agents. These compounds play a critical role in chemical defense and safety .
- Researchers explore BrClIBA derivatives for their electronic and optical properties. These compounds may find applications in organic semiconductors, sensors, and molecular devices .
Organic Synthesis and Medicinal Chemistry
Regioselective Heck Cross-Coupling Reactions
Sonogashira Coupling Reactions
Oxidizing Reagents
Detoxification of Organophosphorus Nerve Agents
Materials Science and Functional Molecules
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-bromo-5-chloro-2-iodobenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWICXKZMFLDUBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)I)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloro-2-iodobenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.